molecular formula C13H16N4O B7541216 1-(3-Cyanophenyl)-3-piperidin-4-ylurea

1-(3-Cyanophenyl)-3-piperidin-4-ylurea

货号 B7541216
分子量: 244.29 g/mol
InChI 键: KNPWYSFEUXZQGG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Cyanophenyl)-3-piperidin-4-ylurea, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a critical enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in treating B-cell malignancies. TAK-659 has been extensively studied for its potential as a therapeutic agent, and its synthesis, mechanism of action, and physiological effects have been well characterized.

作用机制

1-(3-Cyanophenyl)-3-piperidin-4-ylurea inhibits BTK by binding to the enzyme's ATP-binding site, preventing its activation and downstream signaling. BTK is a critical enzyme in B-cell receptor signaling, and its inhibition leads to decreased proliferation and survival of B-cells. This compound has also been shown to inhibit other kinases in the B-cell receptor signaling pathway, including AKT and ERK.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in B-cell lines and inhibit proliferation and survival of primary CLL and MCL cells. In preclinical studies, this compound has also been shown to enhance the activity of other agents such as venetoclax and rituximab. In clinical trials, this compound has demonstrated good tolerability and safety profiles, with common adverse events including diarrhea, fatigue, and nausea.

实验室实验的优点和局限性

1-(3-Cyanophenyl)-3-piperidin-4-ylurea has several advantages for lab experiments, including its high potency and specificity for BTK inhibition. Its small molecule size also makes it suitable for oral administration in animal studies. However, this compound has limited solubility in aqueous solutions, which can make dosing and administration challenging. Additionally, this compound's effects may be limited to B-cell malignancies, and its efficacy in other diseases may be limited.

未来方向

There are several potential future directions for research on 1-(3-Cyanophenyl)-3-piperidin-4-ylurea. These include:
1. Combination therapies: this compound has shown promise in combination with other agents such as venetoclax and rituximab. Further studies could evaluate its potential in combination with other agents such as immune checkpoint inhibitors or CAR T-cell therapy.
2. Biomarker identification: Biomarkers that predict response to BTK inhibitors such as this compound could help identify patients who are most likely to benefit from treatment.
3. Mechanism of resistance: Resistance to BTK inhibitors is a common problem in CLL and other B-cell malignancies. Further studies could investigate the mechanisms of resistance to this compound and other BTK inhibitors, and identify strategies to overcome resistance.
4. Non-B-cell malignancies: While BTK is primarily expressed in B-cells, it is also expressed in other cell types such as macrophages and mast cells. Further studies could evaluate the potential of this compound in non-B-cell malignancies such as autoimmune diseases or allergic disorders.
In conclusion, this compound is a promising small molecule inhibitor that targets BTK and has shown efficacy in preclinical and clinical studies. Its synthesis, mechanism of action, and physiological effects have been well characterized, and it has several advantages for lab experiments. Future research on this compound could focus on combination therapies, biomarker identification, mechanism of resistance, and non-B-cell malignancies.

合成方法

The synthesis of 1-(3-Cyanophenyl)-3-piperidin-4-ylurea involves the reaction of 3-cyanophenyl isocyanate with piperidine-4-carboxylic acid, followed by purification through column chromatography. The yield of the synthesis is typically around 60%, and the purity of the final product can be confirmed through NMR and HPLC analysis.

科学研究应用

1-(3-Cyanophenyl)-3-piperidin-4-ylurea has been extensively studied for its potential as a therapeutic agent in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In preclinical studies, this compound has shown potent inhibitory activity against BTK and has been shown to induce apoptosis in B-cell lines. In clinical trials, this compound has demonstrated promising efficacy and safety profiles, with ongoing studies evaluating its potential as a monotherapy and in combination with other agents.

属性

IUPAC Name

1-(3-cyanophenyl)-3-piperidin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c14-9-10-2-1-3-12(8-10)17-13(18)16-11-4-6-15-7-5-11/h1-3,8,11,15H,4-7H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPWYSFEUXZQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。